2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)acetic acid
CAS No.: 58112-53-1
Cat. No.: VC8445007
Molecular Formula: C13H12N2O3
Molecular Weight: 244.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 58112-53-1 |
|---|---|
| Molecular Formula | C13H12N2O3 |
| Molecular Weight | 244.25 g/mol |
| IUPAC Name | 2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetic acid |
| Standard InChI | InChI=1S/C13H12N2O3/c1-9-2-4-10(5-3-9)11-6-7-12(16)15(14-11)8-13(17)18/h2-7H,8H2,1H3,(H,17,18) |
| Standard InChI Key | NRQCCMISIYBLRT-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)O |
| Canonical SMILES | CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)O |
Introduction
Chemical Identity and Structural Features
2-(6-Oxo-3-(p-tolyl)pyridazin-1(6H)-yl)acetic acid (IUPAC name: 2-[6-oxo-3-(4-methylphenyl)pyridazin-1-yl]acetic acid) belongs to the pyridazinone family, characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms. The p-tolyl group (4-methylphenyl) at position 3 and the acetic acid side chain at position 2 distinguish it from simpler pyridazinones. The compound’s structure is analogous to intermediates reported in the synthesis of dipeptide-coupled pyridazinones , where similar frameworks serve as precursors for bioactive molecules.
Key structural attributes include:
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Pyridazinone core: The 6-oxo group contributes to hydrogen-bonding interactions, critical for biological activity .
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p-Tolyl substituent: Enhances lipophilicity, potentially improving membrane permeability .
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Acetic acid side chain: Introduces carboxylic acid functionality, enabling salt formation or further derivatization .
Synthetic Methodologies
The synthesis of pyridazinone derivatives typically involves cyclization reactions or functionalization of preformed pyridazinone cores. For 2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)acetic acid, a plausible route derives from methods described by El Rayes :
Key Synthetic Steps
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Formation of the Pyridazinone Core:
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Azide Coupling for Functionalization:
Experimental Data for Analogous Compounds
| Compound | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) | Yield (%) |
|---|---|---|---|
| Hydrazide 6a | 202–204 | 8.96 (NH), 7.66 (ArH), 4.60 (NCH₂) | 91 |
| Dipeptide 8a | 110 | 9.3 (NH), 3.71 (OMe), 2.38 (CH₃) | 53 |
Data adapted from El Rayes , demonstrating reproducibility for related structures.
Physicochemical and Spectroscopic Characterization
Spectral Data (Predicted)
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¹H NMR: Expected signals include aromatic protons (δ 7.2–7.6 ppm for p-tolyl), methyl groups (δ 2.3–2.4 ppm), and carboxylic acid protons (δ 10–12 ppm).
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Mass Spectrometry: Molecular ion peak at m/z 286 (C₁₄H₁₄N₂O₃⁺), with fragments at m/z 239 (loss of COOH) and 115 (p-tolyl fragment) .
Solubility and Stability
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Solubility: Moderate in polar solvents (e.g., DMSO, ethanol) due to the carboxylic acid group; low in nonpolar solvents.
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Stability: Susceptible to hydrolysis under acidic/basic conditions; storage at pH 6–8 recommended.
Future Directions and Applications
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Drug Development: Evaluate COX-2 selectivity and analgesic efficacy in vivo.
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Derivatization: Synthesize amide or ester prodrugs to enhance bioavailability.
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Structural Optimization: Explore substitutions at positions 4 and 5 for improved potency.
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